![molecular formula C15H20N2O B11823983 [(2R,4aR,7aS)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol](/img/structure/B11823983.png)
[(2R,4aR,7aS)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,4aR,7aS)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol is a complex organic compound belonging to the class of heterocyclic compounds This compound features a pyrrolo[3,4-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4aR,7aS)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrrolo[3,4-b]pyridine core through cyclization reactions. This can be achieved using starting materials such as substituted pyridines and pyrroles, followed by functional group modifications to introduce the phenyl and methanol groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial processes .
化学反応の分析
Types of Reactions
[(2R,4aR,7aS)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyridine ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde derivatives, while reduction reactions can produce reduced pyridine or pyrrole derivatives .
科学的研究の応用
[(2R,4aR,7aS)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
作用機序
The mechanism of action of [(2R,4aR,7aS)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- [(2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl]methanol
- [(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol
Uniqueness
[(2R,4aR,7aS)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol is unique due to its specific combination of functional groups and the structural arrangement of the pyrrolo[3,4-b]pyridine core.
特性
分子式 |
C15H20N2O |
|---|---|
分子量 |
244.33 g/mol |
IUPAC名 |
[(2R,4aR,7aS)-2-methyl-6-phenyl-2,4a,5,7-tetrahydro-1H-pyrrolo[3,4-b]pyridin-7a-yl]methanol |
InChI |
InChI=1S/C15H20N2O/c1-12-7-8-13-9-17(10-15(13,11-18)16-12)14-5-3-2-4-6-14/h2-8,12-13,16,18H,9-11H2,1H3/t12-,13-,15+/m1/s1 |
InChIキー |
ZZJCEWYOABBOHO-NFAWXSAZSA-N |
異性体SMILES |
C[C@@H]1C=C[C@@H]2CN(C[C@]2(N1)CO)C3=CC=CC=C3 |
正規SMILES |
CC1C=CC2CN(CC2(N1)CO)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


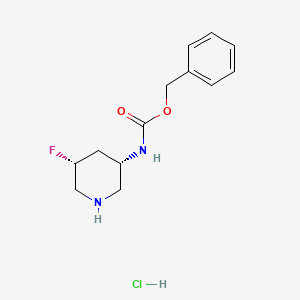
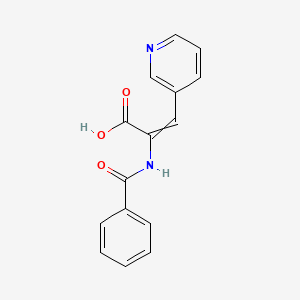
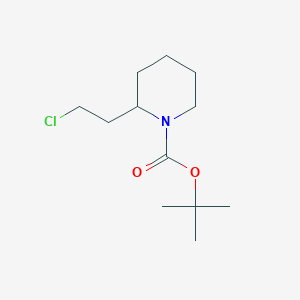
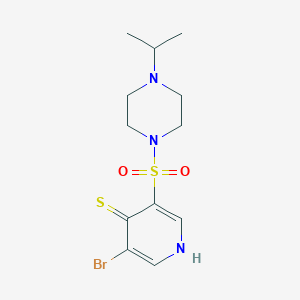
![Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene](/img/structure/B11823919.png)
![3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole](/img/structure/B11823932.png)
![rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B11823934.png)
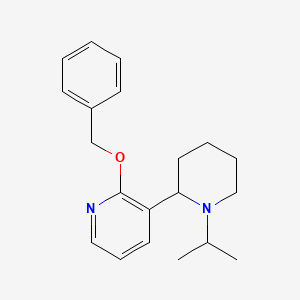
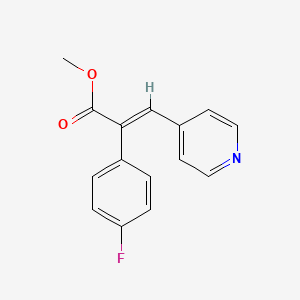
![(R)-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B11823941.png)

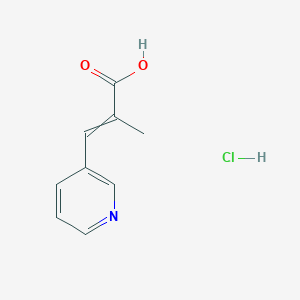
![2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}acrylic acid](/img/structure/B11823985.png)

